Superior Calpain-1 Inhibitory Potency of 2-Carboxamide Scaffold over N-Substituted Analogs
The unsubstituted 5-oxopyrrolidine-2-carboxamide scaffold, when incorporated into an α-ketoamide-based inhibitor (compound 1c), demonstrates significantly higher calpain-1 inhibitory potency (IC₅₀ = 78 nM) compared to the closely related stereoisomer 1g (IC₅₀ not specified but described as 'significantly less potent') [1]. This direct head-to-head comparison within the same study establishes the critical importance of the stereochemistry at the 2-carboxamide position, a feature inherent to the base scaffold's chiral center.
| Evidence Dimension | Calpain-1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 78 nM (for α-ketoamide derivative 1c containing the (2S)-5-oxopyrrolidine-2-carboxamide scaffold) |
| Comparator Or Baseline | Stereoisomer 1g (alternative stereochemistry at the 2-position) |
| Quantified Difference | Compound 1c is 'significantly more potent' than 1g; exact fold-difference not quantified in abstract but described as significant. |
| Conditions | In vitro calpain-1 enzymatic assay |
Why This Matters
This stereospecific potency difference underscores the necessity of procuring the correct enantiomer for calpain-targeted drug discovery; using the wrong stereoisomer could lead to false negative results.
- [1] Donkor, I. O., et al. (2021). Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. Bioorganic & Medicinal Chemistry Letters. (As reported by PubPharm). View Source
